7-(3-methoxyphenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one
Description
This compound belongs to the thiazolo[4,5-d]pyridazinone class, characterized by a tricyclic core comprising a thiazole ring fused to a pyridazinone moiety. Key structural features include:
- 3-Methoxyphenyl substituent at the 7-position, providing electron-donating properties.
- 2-Methylbenzyl group at the 5-position, contributing steric bulk and lipophilicity.
- Methyl group at the 2-position of the thiazole ring, enhancing metabolic stability .
Thiazolo[4,5-d]pyridazinones are pharmacologically significant due to their analgesic, anti-inflammatory, and enzyme-inhibitory activities. The compound’s structure optimizes interactions with biological targets such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), as suggested by docking studies .
Properties
IUPAC Name |
7-(3-methoxyphenyl)-2-methyl-5-[(2-methylphenyl)methyl]-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-13-7-4-5-8-16(13)12-24-21(25)19-20(27-14(2)22-19)18(23-24)15-9-6-10-17(11-15)26-3/h4-11H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCAWYIEKIRVKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C3=C(C(=N2)C4=CC(=CC=C4)OC)SC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(3-Methoxyphenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one is a compound of interest due to its diverse biological activities. This article explores its biochemical properties, molecular mechanisms, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 289.4 g/mol. It features a thiazolo[4,5-d]pyridazine core structure, which is known for its pharmacological significance.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit specific enzymes involved in microbial metabolism, thereby demonstrating efficacy against various pathogens. For instance, studies have reported its effectiveness in reducing microbial growth in vitro, suggesting potential applications in treating infections .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vivo studies using animal models demonstrated that it significantly reduces inflammation markers. The mechanism involves modulation of gene expression related to inflammatory pathways, indicating its potential as a therapeutic agent for inflammatory diseases .
Analgesic Activity
In addition to its antimicrobial and anti-inflammatory effects, this compound has been tested for analgesic activity. In experimental models, it has shown promise in alleviating pain through mechanisms that may involve the inhibition of pain signaling pathways .
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:
- Enzyme Inhibition : The compound binds to the active sites of specific enzymes, inhibiting their catalytic functions and preventing substrate conversion.
- Gene Expression Modulation : It influences the expression of genes involved in inflammatory responses and other cellular processes.
- Cell Signaling Pathway Alteration : The compound affects various signaling pathways within cells, contributing to its therapeutic effects .
Dosage and Efficacy
Studies indicate that the biological effects of this compound are dose-dependent. Lower doses have been associated with beneficial effects, such as enhanced antimicrobial and anti-inflammatory activities, while higher doses may lead to different outcomes. Understanding the optimal dosage is crucial for maximizing therapeutic benefits while minimizing potential side effects .
Case Studies and Research Findings
Comparison with Similar Compounds
Key Observations:
- 5-Position Substituents : Bulkier groups (e.g., 1-phenylethyl) reduce bioavailability and activity, while smaller alkyl groups (e.g., 2-methylbenzyl) balance lipophilicity and target engagement .
- 7-Position Aromatic Groups : Electron-donating substituents (e.g., 3-methoxyphenyl, 2-furyl) enhance analgesic effects by modulating electronic density on the tricyclic core .
- Core Modifications: Replacing the thiazole ring with isoxazole (e.g., isoxazolo[4,5-d]pyridazinone) improves COX-2 binding but reduces 5-LOX activity .
Enzymatic Inhibition Profiles
Thiazolo[4,5-d]pyridazinones exhibit dual COX/5-LOX inhibition, a desirable trait for reducing inflammation with fewer side effects.
- COX-2 Binding: The target compound’s 3-methoxyphenyl group aligns with the secondary pocket of COX-2, while the pyridazinone core forms hydrogen bonds with Tyr385 .
- 5-LOX Interaction : Derivatives with thiophen-2-yl substituents show stronger 5-LOX inhibition due to sulfur-mediated hydrophobic interactions .
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
